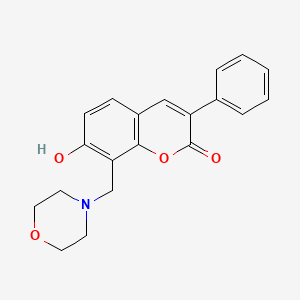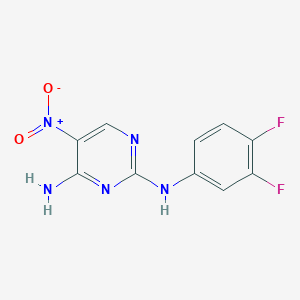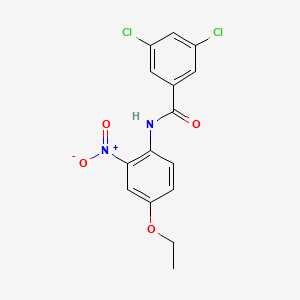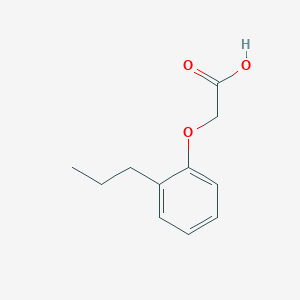
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-2-one scaffold
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Applications
Researchers have synthesized novel O-aminoalkyl substituted 7-hydroxycoumarins, which include structures similar to the specified compound, to evaluate their antibacterial and anticancer toxicity. These studies utilized both conventional and microwave-assisted synthetic procedures. Notably, compounds with certain structural features exhibited significant activity, pointing to the potential medicinal applications of these chemical entities (Joanna Trykowska Konc et al., 2011).
Antihypertensive and Antiarrhythmic Properties
Another research focus has been on derivatives with similar morpholine components for their antihypertensive and antiarrhythmic properties. A study synthesized a compound with structural similarities, demonstrating significant biological efficacy in this context, underscoring the potential for cardiovascular drug development (V. Abrego et al., 2010).
Anti-corrosion Performance
The anti-corrosion efficacy of 8-hydroxyquinoline derivatives, including structures resembling the specified compound, was assessed for protecting mild steel in acidic media. These compounds showed significant inhibition efficiency, revealing their potential as corrosion inhibitors in industrial applications (Dhaybia Douche et al., 2020).
Cerebral-Activating and Antidepressive Properties
Research on derivatives, including morpholine and similar structural motifs, has identified compounds with promising cerebral-activating and antidepressive activities. These findings highlight the potential therapeutic applications of such compounds in treating neurological disorders (T. Kojima et al., 1985).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one, morpholine, and benzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-phenyl-7-hydroxychromen-2-one.
Morpholin-4-ylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group at the 8th position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: :
Propiedades
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLYUUHTKVQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2366723.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2366729.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
